5-Chloro-2,3-pyridinediol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137836. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-3-1-4(8)5(9)7-2-3/h1-2,8H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGLCXBDYCEVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201329 | |

| Record name | 2,3-Pyridinediol, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53233-89-9 | |

| Record name | 5-Chloro-2,3-dihydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53233-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Pyridinediol, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053233899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2,3-pyridinediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Pyridinediol, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-3-hydroxy-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Chloro-2,3-pyridinediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,3-pyridinediol, also known as 5-Chloro-2,3-dihydroxypyridine, is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyridine ring substituted with both a halogen and two hydroxyl groups, makes it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding the fundamental physical properties of this compound is a critical prerequisite for its effective use in research and development, influencing everything from reaction conditions and purification strategies to formulation and bioavailability studies.

This guide provides a comprehensive overview of the core physical properties of this compound, grounded in established analytical techniques. It is designed not merely as a list of data, but as a practical manual for the senior application scientist, explaining the causality behind experimental choices and providing self-validating protocols for property determination.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the foundation of all subsequent research.

-

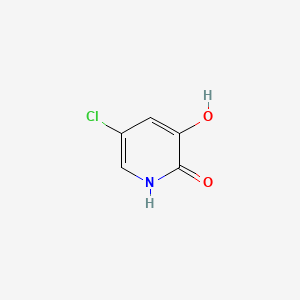

Chemical Structure:

Image Source: PubChem CID 97629.[1]

-

Molecular Formula: C₅H₄ClNO₂[1]

-

Synonyms: 5-Chloro-2,3-dihydroxypyridine[1]

-

CAS Number: 53233-89-9[1]

Table 1: Summary of Physical Properties

| Property | Value | Source / Method |

| Molecular Weight | 145.54 g/mol | Calculated |

| Melting Point | ~295 °C (with decomposition) | Literature / DSC or Thiele Tube |

| Boiling Point | 297.6 ± 40.0 °C | Predicted |

| Density | 1.56 ± 0.1 g/cm³ | Predicted |

| Water Solubility | Soluble | Literature / OECD 105 Flask Method |

| Acidity (pKa) | Not Experimentally Determined | Potentiometric Titration |

Thermal Properties: Melting and Boiling Point

The thermal stability of a compound is paramount for its storage, handling, and use in chemical synthesis. The reported melting point of this compound is approximately 295 °C, at which it also undergoes decomposition. This high melting point suggests strong intermolecular forces, likely hydrogen bonding mediated by the two hydroxyl groups.

Authoritative Insight: Why Melting Point Matters

A sharp melting point range (typically <1 °C) is a primary indicator of high purity for a crystalline solid. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. Given that this compound decomposes at its melting point, techniques that allow for rapid heating and precise observation are essential.

Experimental Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a highly accurate thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[2][3] It is the preferred method for obtaining precise melting and decomposition temperatures.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument using a certified reference standard with a known melting point and enthalpy (e.g., indium).[2] This ensures the accuracy of the temperature and heat flow measurements.

-

Sample Preparation: Accurately weigh 1-5 mg of finely powdered, dry this compound into an aluminum DSC pan.[2] Crimp the pan with a lid. An empty, crimped pan serves as the reference.

-

Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidative degradation during heating.[4]

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, from ambient temperature to above the expected melting point (e.g., 320 °C).

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.[5] The instrument software will also calculate the enthalpy of fusion (ΔHfus), which corresponds to the area under the melting peak. A subsequent exothermic peak would indicate decomposition.

Solubility Profile

Solubility is a critical parameter that dictates how a compound can be purified, formulated, and how it behaves in biological systems. This compound is reported to be soluble in water[6]. This is expected due to the presence of two polar hydroxyl groups capable of forming strong hydrogen bonds with water molecules.

Authoritative Insight: Beyond Water Solubility

While water solubility is key, a comprehensive solubility profile across a range of solvents with varying polarities (e.g., ethanol, acetone, dichloromethane, hexane) is essential for drug development and synthesis. This information guides the selection of solvents for recrystallization, chromatography, and reaction media.

Experimental Protocol 2: Quantitative Water Solubility Determination (OECD 105 Flask Method)

This method is the standard for determining the aqueous solubility of substances and is suitable for compounds with solubilities above 10⁻² g/L.[7][8]

Methodology:

-

Preliminary Test: Add successive, small, known amounts of this compound to a known volume of deionized water in a flask at a constant temperature (e.g., 20 °C).[7] Agitate vigorously after each addition to determine the approximate saturation point.

-

Definitive Test: Prepare several flasks. Add an excess amount of the compound (determined from the preliminary test) to a known volume of water in each flask.

-

Equilibration: Seal the flasks and agitate them at a constant, controlled temperature (e.g., 20 ± 0.5 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).[7] The system must be shielded from light if the compound is light-sensitive.

-

Phase Separation: Allow the solutions to stand at the test temperature to let undissolved solid settle. Centrifuge an aliquot of each solution to remove any remaining suspended particles.

-

Concentration Analysis: Carefully remove a known volume from the clear, supernatant aqueous phase. Determine the concentration of this compound using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Validation: The determined solubility should be the mean of at least three independent measurements whose values are within an acceptable range of variation.

Diagram: Solubility Determination Workflow

Caption: Workflow for quantitative solubility determination via the Flask Method.

Acidity and Ionization (pKa)

The pKa, or acid dissociation constant, is a measure of a compound's acidity in solution. For this compound, the two hydroxyl groups are the primary acidic protons. The pKa value is critical for predicting a molecule's charge state at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor-binding interactions. While no experimental pKa has been published, it can be reliably determined via potentiometric titration.

Authoritative Insight: Interpreting pKa in a Polyprotic System

As this compound has two acidic hydroxyl groups, it will likely have two distinct pKa values. The first deprotonation will occur at a lower pH (higher Ka), and the second will require a more basic environment. The electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring is expected to increase the acidity (lower the pKa) of the hydroxyl groups compared to a simple phenol.

Experimental Protocol 3: pKa Determination by Potentiometric Titration

This method involves the gradual addition of a titrant (a strong base) to a solution of the analyte while monitoring the pH.[9][10] The pKa is found at the midpoint of the buffer region on the resulting titration curve.[11][12]

Methodology:

-

System Calibration: Calibrate a pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings.[9]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent like methanol or DMSO may be used if aqueous solubility is limited, though this will yield an apparent pKa (pKa*). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.[10]

-

Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).[9]

-

Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize. Collect more data points near the equivalence points, where the pH changes most rapidly.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the inflection point of the curve. The pKa is the pH value at the point where half the volume of titrant required to reach the first equivalence point has been added.[12] A second pKa may be determined from the second buffer region if it is observable.

Spectral Properties

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

-

Expected Key Absorptions:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.

-

Aromatic C=C and C=N Stretches: Multiple sharp peaks in the 1400-1650 cm⁻¹ region.

-

C-O Stretch: A strong band around 1200-1260 cm⁻¹.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

-

Experimental Protocol 4: FTIR Analysis via KBr Pellet Method

This is a standard technique for analyzing solid samples.[13][14]

-

Preparation: Gently grind 1-2 mg of dry this compound into a fine powder using an agate mortar and pestle.[14] Add approximately 200 mg of spectroscopy-grade, dry potassium bromide (KBr) and mix thoroughly to ensure homogeneity.[13]

-

Pellet Formation: Transfer the mixture to a die press and apply 8-10 tons of pressure to form a thin, transparent, or translucent pellet.[13][15] Cloudiness indicates insufficient grinding or moisture.

-

Analysis: Place the pellet in the spectrometer's sample holder. Record a background spectrum of the empty sample chamber first, then record the sample spectrum from approximately 4000 to 400 cm⁻¹.

B. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated electronic systems. Aromatic compounds like this compound are expected to absorb UV light.

-

Expected Absorption: Pyridine and its derivatives typically show strong π→π* transitions. One would expect one or more strong absorption bands (λmax) in the 200-300 nm range. The exact position and intensity will be influenced by the chloro and hydroxyl substituents.

Experimental Protocol 5: UV-Vis Spectrum Acquisition

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., water, ethanol, methanol). The solvent should not absorb in the region of interest (>200 nm).[16]

-

Sample Preparation: Prepare a dilute stock solution of this compound of known concentration. The concentration should be adjusted so that the maximum absorbance falls between 0.1 and 1.0 absorbance units for optimal accuracy.[16]

-

Analysis: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.[17] Scan a range of wavelengths (e.g., 190-400 nm) and record the absorbance spectrum. The wavelength of maximum absorbance (λmax) should be reported.

Conclusion

The physical properties of this compound—characterized by a high melting point with decomposition, good aqueous solubility, and distinct acidic nature—are consistent with its structure as a poly-substituted aromatic heterocycle. While foundational data exists, this guide emphasizes that a full, quantitative understanding requires rigorous experimental determination. The protocols detailed herein for DSC, quantitative solubility, potentiometric titration, and spectroscopic analysis provide a robust framework for researchers to generate the high-quality, reliable data essential for advancing drug discovery and chemical synthesis programs.

References

- 1. timstar.co.uk [timstar.co.uk]

- 2. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 3. torontech.com [torontech.com]

- 4. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 5. s4science.at [s4science.at]

- 6. byjus.com [byjus.com]

- 7. oecd.org [oecd.org]

- 8. filab.fr [filab.fr]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asdlib.org [asdlib.org]

- 13. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 14. shimadzu.com [shimadzu.com]

- 15. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 16. measurlabs.com [measurlabs.com]

- 17. m.youtube.com [m.youtube.com]

5-Chloro-2,3-pyridinediol chemical structure and IUPAC name

An In-Depth Technical Guide to 5-Chloro-2,3-pyridinediol for Advanced Research

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the scientific community. We will delve into its fundamental chemical properties, synthesis, and spectroscopic characterization, with a particular focus on its relevance and potential applications in the field of drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who require a detailed understanding of this molecule.

Core Chemical Identity and Physicochemical Properties

This compound, while commonly referred to by this name, exists in tautomeric equilibrium with its more stable pyridinone form. This structural nuance is critical for understanding its reactivity and biological interactions.

IUPAC Nomenclature and Structural Representation

The formal IUPAC name for this compound is 5-chloro-3-hydroxy-1H-pyridin-2-one [1]. This name accurately reflects the predominant tautomeric form.

-

Synonyms: this compound, 5-Chloro-2,3-dihydroxypyridine[1]

-

CAS Number: 53233-89-9[1]

-

Molecular Formula: C₅H₄ClNO₂[1]

-

Molecular Weight: 145.546 g/mol

The tautomeric equilibrium between the diol and the keto-enol form is a key feature. The pyridin-2-one structure is generally favored due to the stability of the amide group within the aromatic ring system.

Caption: Tautomerism of this compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including solubility and handling considerations.

| Property | Value | Source |

| Melting Point | 295 °C (decomposition) | [2][3] |

| Molecular Formula | C₅H₄ClNO₂ | [1][3] |

| Molecular Weight | 145.54 g/mol | [3] |

| Solubility | Soluble in water | [3] |

| Appearance | Powder | [4] |

Note: This product is often supplied for early discovery research, and buyers are responsible for confirming identity and purity as comprehensive analytical data may not be collected by all vendors.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most cited pathway begins with 2-amino-5-chloropyridine, a readily available starting material. The causality behind this choice lies in the ability to sequentially modify the pyridine ring at specific positions through well-established reactions.

Synthesis Workflow Overview

The synthetic strategy involves a series of diazotization, nitration, and reduction reactions to introduce the desired hydroxyl groups.

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from the methodology described in patent CN101830845A[5]. Each step is designed to achieve a specific chemical transformation, leading to the final product.

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine

-

Rationale: The initial diazotization of the amino group on 2-amino-5-chloropyridine, followed by hydrolysis, is a classic and efficient method for introducing a hydroxyl group at the C2 position.

-

Procedure:

-

In a reaction vessel, add 1200 mL of water and slowly add 135 mL of concentrated sulfuric acid while stirring.

-

Cool the solution to approximately 40 °C and add 115 g (1 mol) of 2-amino-5-chloropyridine.

-

Maintain the temperature between 30-50 °C and add a solution of sodium nitrite (76g in 700ml water) dropwise.

-

Upon completion of the reaction, the product, 2-hydroxy-5-chloropyridine, is formed.

-

Step 2: Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine

-

Rationale: Nitration is performed to introduce a nitro group at the C3 position, which will subsequently be converted to a hydroxyl group. The existing hydroxyl group at C2 directs the nitration to the adjacent C3 position.

-

Procedure:

-

To the previously prepared 2-hydroxy-5-chloropyridine, control the temperature to 50-60 °C.

-

Carry out the nitration reaction for 1-2 hours.

-

Step 3: Synthesis of 2-Hydroxy-3-amino-5-chloropyridine

-

Rationale: The nitro group is reduced to an amino group. This is a necessary intermediate step before the final diazotization. Common reduction methods are effective here.

-

Procedure:

-

Reduce the 2-hydroxy-3-nitro-5-chloropyridine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd, Pt, or Ni catalysts) or with agents like iron powder or sodium dithionite in a suitable solvent[5].

-

Step 4: Synthesis of this compound

-

Rationale: The final step involves the diazotization of the newly formed amino group at C3, followed by hydrolysis, to yield the second hydroxyl group, thus forming the target molecule.

-

Procedure:

-

Cool the solution of 2-hydroxy-3-amino-5-chloropyridine to between -10 °C and -5 °C.

-

Perform the diazotization reaction.

-

Slowly warm the reaction mixture to 50-60 °C and stir for 2 hours to complete the hydrolysis, yielding this compound[5].

-

Spectroscopic and Analytical Characterization

Proper characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.

| Analysis Method | Expected Observations |

| ¹H NMR | Spectral data would show signals corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing chlorine atom and the electron-donating hydroxyl groups. |

| ¹³C NMR | The spectrum should display five distinct signals for the carbon atoms of the pyridine ring. The carbons bonded to the electronegative chlorine and oxygen atoms will be shifted downfield. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 145 and an M+2 peak at m/z 147, with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom[1]. |

| Infrared (IR) Spectroscopy | The IR spectrum would be expected to show characteristic absorption bands for O-H stretching (broad band), N-H stretching (if in the pyridinone form), C=O stretching (strong band for the pyridinone tautomer), and C-Cl stretching. |

Applications in Research and Drug Development

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs[6]. The introduction of chloro- and hydroxyl- substituents onto this scaffold can significantly modulate a molecule's physicochemical properties and biological activity.

Role as a Pharmaceutical Intermediate

This compound serves as a valuable building block for the synthesis of more complex molecules. The hydroxyl and chloro groups provide reactive handles for further chemical modifications, enabling the construction of diverse chemical libraries for drug screening. The presence of chlorine can enhance membrane permeability and metabolic stability, properties that are highly desirable in drug candidates[7].

Potential in Antineoplastic Research

Research has demonstrated that transition metal complexes of this compound exhibit significant antineoplastic activity against Ehrlich ascites tumor cells[8][9]. The dihydroxy pyridine moiety acts as a bidentate ligand, chelating with metal ions. This complexation can lead to novel mechanisms of action, potentially overcoming resistance to existing cancer therapies.

Furthermore, a structurally related isomer, 5-chloro-2,4-dihydroxypyridine (CDHP), is a key component of the oral anticancer drug S-1[10][11]. CDHP functions as an inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme that degrades the active anticancer agent 5-fluorouracil. By preventing this degradation, CDHP enhances the efficacy and duration of the primary drug[10][11]. This established role for a close isomer highlights the therapeutic potential of the chloro-dihydroxypyridine scaffold and suggests that this compound could be explored for similar or novel enzymatic inhibitory activities.

Conclusion

This compound is a molecule with significant untapped potential. Its well-defined synthesis, reactive functional groups, and the proven therapeutic relevance of its structural class make it a compelling target for further investigation. For researchers in drug discovery, this compound offers a versatile platform for developing novel therapeutics, particularly in the realm of oncology. The insights provided in this guide aim to facilitate and inspire new avenues of research into this promising chemical entity.

References

- 1. 2,3-Pyridinediol, 5-chloro- | C5H4ClNO2 | CID 97629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS NO. 53233-89-9 | 5-CHLORO-2 3-PYRIDINEDIOL 95 | C5H4ClNO2 [localpharmaguide.com]

- 3. chembk.com [chembk.com]

- 4. 5-クロロ-3-ヒドロキシピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. CN103360307B - Preparation method of 5-chloro-2,4-dihydroxypyridine - Google Patents [patents.google.com]

- 11. 5-Chloro-2,4-dihydroxypyridine, CDHP, prevents lung metastasis of basal-like breast cancer cells by reducing nascent adhesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Chloro-2,3-pyridinediol (CAS Number 53233-89-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-2,3-pyridinediol, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Drawing upon established synthetic protocols, spectroscopic analysis, and reactivity principles, this document serves as a crucial resource for professionals engaged in drug discovery and development.

Core Chemical and Physical Properties

This compound, also known by its tautomeric name 5-chloro-3-hydroxy-1H-pyridin-2-one, is a crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 53233-89-9 | [1] |

| Molecular Formula | C₅H₄ClNO₂ | [1][2] |

| Molecular Weight | 145.54 g/mol | [3] |

| IUPAC Name | 5-chloro-3-hydroxy-1H-pyridin-2-one | [1] |

| Synonyms | 5-Chloro-2,3-dihydroxypyridine, 5-Chloro-3-hydroxy-2-pyridone | [1] |

| Melting Point | 295 °C (decomposition) | [2][4] |

| Solubility | Soluble in water | [2][3] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 2-amino-5-chloropyridine. This pathway involves a series of diazotization, nitration, reduction, and a final diazotization reaction to yield the target compound.[5]

Logical Flow of Synthesis:

Synthesis workflow for this compound.

Detailed Step-by-Step Synthesis Protocol:

This protocol is adapted from the methodology described in patent CN101830845A.[5]

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine

-

To a solution of sulfuric acid, add 2-amino-5-chloropyridine.

-

Cool the mixture in an ice bath and add a solution of sodium nitrite dropwise, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 30-50 °C until nitrogen evolution ceases.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide) to precipitate the product.

-

Filter, wash with water, and dry to obtain 2-hydroxy-5-chloropyridine.

Step 2: Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine

-

Add 2-hydroxy-5-chloropyridine to concentrated sulfuric acid under cooling.

-

Add a mixture of concentrated nitric acid and sulfuric acid dropwise, keeping the temperature below 10 °C.

-

After the addition, stir the mixture at 50-60 °C for 1-2 hours.

-

Pour the reaction mixture onto ice and collect the precipitated product by filtration.

-

Wash with cold water and dry to yield 2-hydroxy-3-nitro-5-chloropyridine.

Step 3: Synthesis of 2-Hydroxy-3-amino-5-chloropyridine

-

Suspend 2-hydroxy-3-nitro-5-chloropyridine in ethanol.

-

Add reduced iron powder and a solution of calcium chloride.

-

Reflux the mixture for 3 hours.

-

Filter the hot solution to remove the iron sludge and wash the residue with hot ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain 2-hydroxy-3-amino-5-chloropyridine.

Step 4: Synthesis of this compound

-

Dissolve 2-hydroxy-3-amino-5-chloropyridine in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to -10 to -5 °C and add a solution of sodium nitrite dropwise.

-

After the addition, slowly warm the reaction to 30-50 °C and stir for 2 hours.

-

Adjust the pH to approximately 6-7 with a sodium hydroxide solution to precipitate the final product.

-

Filter, wash with cold water, and dry to obtain this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. The following data is based on the analysis of the compound and its metal complexes.[6]

| Spectroscopic Technique | Key Observations and Interpretations |

| Infrared (IR) Spectroscopy | Characteristic bands for O-H, N-H, C=O, and C-Cl stretching vibrations are expected. The presence of a broad O-H band and a C=O stretch is indicative of the pyridinone tautomer. |

| UV-Visible Spectroscopy | In ethanol, absorption bands are typically observed around 210, 240, and 305 nm, corresponding to π-π* transitions within the pyridine ring.[6] |

| ¹H NMR Spectroscopy | The proton NMR spectrum will show signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants are dependent on the substitution pattern. |

| Mass Spectrometry | The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom. |

Chemical Reactivity and Potential Applications

Reactivity Profile:

The reactivity of this compound is governed by the interplay of its functional groups: the hydroxyl groups, the chloro substituent, and the pyridine ring itself.

-

Tautomerism: The molecule exists in equilibrium between the diol form and the hydroxypyridone tautomer. This equilibrium is a critical determinant of its reactivity.

-

Chelation: The ortho-dihydroxy functionality makes it an excellent chelating agent for various metal ions. It can coordinate with transition metals to form stable complexes.[6]

-

Nucleophilic Aromatic Substitution: The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, although the chloro and hydroxyl groups influence the regioselectivity of such reactions.

Workflow for Metal Complex Formation:

General workflow for the synthesis of metal complexes.

Applications in Drug Discovery and Materials Science:

-

Antineoplastic Agents: Transition metal complexes of this compound have demonstrated significant antineoplastic activity against Ehrlich ascites tumor cells.[6][7] This suggests its potential as a ligand in the design of novel metal-based anticancer drugs.

-

Pharmaceutical Intermediates: The substituted pyridine scaffold is a common motif in many pharmaceuticals.[8][9][10] this compound can serve as a versatile building block for the synthesis of more complex drug candidates.

-

Coordination Polymers and Materials: The chelating ability of this compound makes it a candidate for the construction of coordination polymers and other materials with interesting electronic and magnetic properties.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is paramount for its application in research and development. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.

Proposed HPLC Method:

-

Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation from impurities.

-

Detection: UV detection at a wavelength corresponding to one of the compound's absorption maxima (e.g., 240 nm or 305 nm) should be effective.

-

Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and limit of detection/quantification.

Safety and Toxicological Profile

Hazard Identification:

Based on data for related chloropyridines, this compound should be handled with care. The primary hazards associated with chloropyridines include:

-

Toxicity: Chloropyridines can be toxic if ingested, inhaled, or absorbed through the skin.[2][4][13]

-

Irritation: They can cause irritation to the skin, eyes, and respiratory tract.[13]

-

Organ Damage: The liver is a primary target organ for pyridine and its derivatives, with potential for damage upon exposure.[4][13]

Handling and Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science. Its synthesis is well-documented, and its chemical properties, particularly its ability to act as a chelating ligand, make it an attractive building block for the development of new therapeutic agents and functional materials. Further research into its biological activities and the properties of its derivatives is warranted to fully explore its potential.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]

- 12. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

5-Chloro-2,3-pyridinediol molecular weight and formula

An In-Depth Technical Guide to 5-Chloro-2,3-pyridinediol for Researchers and Drug Development Professionals

Introduction

This compound, also known as 5-Chloro-2,3-dihydroxypyridine, is a heterocyclic organic compound with significant applications in medicinal chemistry and pharmaceutical development. Its strategic importance is primarily highlighted by its role as a key component in the oral anticancer agent S-1. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Core Molecular and Physicochemical Properties

This compound is a substituted pyridine derivative. The presence of the chloro and diol functional groups on the pyridine ring imparts specific chemical and biological properties that are crucial for its therapeutic applications.

| Property | Value | Source |

| Molecular Formula | C5H4ClNO2 | [1][2] |

| Molecular Weight | 145.54 g/mol | [1] |

| CAS Number | 53233-89-9 | [1] |

| IUPAC Name | 5-chloro-3-hydroxy-1H-pyridin-2-one | [1] |

| Synonyms | 5-Chloro-2,3-dihydroxypyridine | [1] |

| Appearance | White solid | [3] |

| Melting Point | 295°C (decomposes) | [2] |

| Solubility | Soluble in water | [2] |

Synthesis of this compound

A documented method for the synthesis of this compound involves a multi-step process starting from 2-amino-5-chloropyridine.[4] This synthetic route is outlined below.

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

The synthesis of this compound can be carried out as follows, based on the described methodology[4]:

-

Diazotization of 2-amino-5-chloropyridine: 2-amino-5-chloropyridine is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to yield 2-hydroxy-5-chloropyridine. The reaction temperature is typically maintained between 20-80°C.

-

Nitration of 2-hydroxy-5-chloropyridine: The resulting 2-hydroxy-5-chloropyridine is then nitrated to introduce a nitro group at the 3-position of the pyridine ring, forming 2-hydroxy-3-nitro-5-chloropyridine. This step is generally performed at a temperature of 30-100°C.

-

Reduction of 2-hydroxy-3-nitro-5-chloropyridine: The nitro group is subsequently reduced to an amino group to give 2-hydroxy-3-amino-5-chloropyridine. This reduction can be achieved using various reducing agents, such as iron powder in the presence of an acid.

-

Final Diazotization: The final step involves the diazotization of 2-hydroxy-3-amino-5-chloropyridine, followed by hydrolysis to yield the target compound, this compound. This reaction is typically conducted at a low temperature, between -20°C and 10°C, followed by warming to 50-60°C.

Applications in Research and Drug Development

The primary application of this compound in drug development is as a component of the oral anticancer drug S-1.[5] S-1 is a combination drug that includes tegafur, gimeracil, and oteracil potassium. 5-Chloro-2,4-dihydroxypyridine (CDHP), a related compound, is also a component of S-1 and is known to inhibit the degradation of 5-fluorouracil (5-FU), the active metabolite of tegafur.[5] While the search results primarily mention 5-Chloro-2,4-dihydroxypyridine in the context of S-1's mechanism, this compound has been investigated for its own antineoplastic properties and its ability to form transition metal complexes with potential anticancer activity.[6][7]

Mechanism of Action in Anticancer Therapy

The structural similarity of this compound to components of S-1 suggests its potential role as a modulator of fluoropyrimidine chemotherapy. The dihydroxypyridine structure is crucial for inhibiting dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for the rapid degradation of 5-FU. By inhibiting DPD, these compounds increase the bioavailability and prolong the therapeutic effect of 5-FU.

Caption: Inhibition of 5-FU degradation by this compound.

Synthesis of Bioactive Metal Complexes

This compound has been utilized as a ligand in the synthesis of transition metal complexes.[6] These complexes have been characterized and evaluated for their antineoplastic activity. For instance, complexes with palladium and molybdenum have shown significant activity against Ehrlich ascites tumor cells.[7] This area of research opens up possibilities for developing novel metal-based anticancer agents with unique mechanisms of action.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

| Hazard Class | GHS Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory Irritation | H335: May cause respiratory irritation |

Precautionary Measures

-

Handling: Use only in a well-ventilated area.[3] Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.[8]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[3][8]

-

First Aid:

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Conclusion

This compound is a valuable compound for researchers and scientists in the field of drug discovery and development. Its established role as a precursor and a potential therapeutic agent, particularly in the context of anticancer treatments, underscores its importance. A thorough understanding of its chemical properties, synthesis, and biological activities is essential for harnessing its full potential in the development of new and improved therapies.

References

- 1. 2,3-Pyridinediol, 5-chloro- | C5H4ClNO2 | CID 97629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 5. 5-Chloro-2,4-dihydroxypyridine, CDHP, prevents lung metastasis of basal-like breast cancer cells by reducing nascent adhesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 5-Chloro-2,3-pyridinediol in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-2,3-pyridinediol is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in process development, formulation, and as a synthetic intermediate. This guide provides a comprehensive overview of the physicochemical properties of this compound, explores the theoretical principles governing its solubility, and presents a reasoned estimation of its solubility profile in common organic solvents. Due to the limited availability of direct experimental data in public literature, this document also furnishes detailed, field-proven experimental protocols for researchers to determine its solubility accurately.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClNO₂ | [PubChem][1] |

| Molecular Weight | 145.54 g/mol | [PubChem][1] |

| IUPAC Name | 5-chloro-3-hydroxy-1H-pyridin-2-one | [PubChem][1] |

| CAS Number | 53233-89-9 | [PubChem][1] |

| Melting Point | 295 °C (decomposes) | [ChemBK][2] |

| XLogP3 | 0.8 | [PubChem][1] |

| Hydrogen Bond Donor Count | 2 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |

| Topological Polar Surface Area (TPSA) | 53.3 Ų | [PubChem][1] |

| Water Solubility | Stated as "Soluble" (qualitative) | [ChemBK][2] |

The presence of both hydroxyl (-OH) groups and a pyridine nitrogen atom makes this compound capable of acting as both a hydrogen bond donor and acceptor. Its moderate XLogP3 value suggests a degree of lipophilicity, while the significant TPSA indicates polar characteristics. This amphiphilic nature is key to understanding its solubility across a spectrum of solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle posits that a solute will dissolve best in a solvent that has a similar polarity. The solubility of this compound is primarily influenced by the interplay of several factors:

-

Polarity: The molecule possesses a significant dipole moment due to the electronegative chlorine, oxygen, and nitrogen atoms. This inherent polarity suggests a preference for polar solvents.

-

Hydrogen Bonding: With two hydroxyl groups and a pyridine nitrogen, this compound has a high capacity for forming hydrogen bonds. Solvents that can participate in hydrogen bonding (protic solvents) are expected to be effective at solvating this molecule.

-

Tautomerism: It is important to note that this compound can exist in tautomeric forms, primarily the diol form and the hydroxypyridone form. The predominant tautomer in a given solvent will influence its solubility characteristics.

The interplay of these factors dictates the extent to which this compound will dissolve in a given organic solvent.

Estimated Solubility Profile of this compound

In the absence of extensive, publicly available experimental data, a qualitative solubility profile can be estimated based on the molecule's physicochemical properties and the principles of solubility.

| Solvent Class | Representative Solvents | Estimated Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in strong hydrogen bonding with the hydroxyl groups and the pyridine nitrogen of the solute. The polarity of these alcohols is also well-matched with the polar nature of this compound.[3] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are polar and can interact via dipole-dipole forces. While they cannot donate hydrogen bonds, their oxygen or nitrogen atoms can act as hydrogen bond acceptors for the hydroxyl groups of the solute. DMSO and DMF are particularly strong polar aprotic solvents and are likely to be effective. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are less polar than alcohols and ketones and have a limited ability to participate in hydrogen bonding (only as acceptors). Solubility is expected to be lower than in polar protic and aprotic solvents. |

| Nonpolar | Hexane, Toluene | Very Low to Insoluble | Due to the significant polarity and hydrogen bonding capability of this compound, it is unlikely to dissolve to any appreciable extent in nonpolar solvents. The energetic cost of breaking the strong intermolecular forces in the solid solute would not be compensated by the weak van der Waals interactions with the solvent. |

Experimental Determination of Solubility

Given the necessity for precise solubility data in research and development, the following established protocols are provided for the experimental determination of the solubility of this compound.

The Shake-Flask Method: The Gold Standard

This method is widely regarded as the most reliable for determining equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Protocol:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a pre-validated analytical method (HPLC-UV or UV-Vis).

-

Calculate the original solubility by taking into account the dilution factor.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining solubility using the shake-flask method.

Analytical Quantification Methods

Principle: HPLC separates the analyte from any potential impurities before quantification, offering high specificity and sensitivity.

Protocol:

-

Develop a Validated HPLC Method:

-

Select a suitable column (e.g., C18).

-

Optimize the mobile phase composition (e.g., a mixture of acetonitrile and water with a suitable buffer).

-

Determine the optimal detection wavelength using a UV detector.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject each standard and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

-

-

Analyze the Sample:

-

Inject the diluted, filtered sample from the shake-flask experiment.

-

Determine the peak area and use the calibration curve to find the concentration.

-

HPLC Quantification Workflow

Caption: Workflow for quantification of solubility by HPLC.

Principle: This method is rapid and straightforward but requires that the analyte has a chromophore that absorbs in the UV-Vis range and that the solvent is transparent in that region.

Protocol:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Scan a dilute solution of this compound in the chosen solvent to find the λmax.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the λmax.

-

Plot a graph of absorbance versus concentration (Beer-Lambert Law).

-

-

Analyze the Sample:

-

Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the λmax.

-

Use the calibration curve to determine the concentration.

-

Applications in Research and Drug Development

The solubility of this compound in organic solvents is a critical parameter that impacts several areas of research and development:

-

Synthetic Chemistry: The choice of solvent for a chemical reaction involving this compound will depend on its solubility to ensure efficient reaction kinetics and ease of product purification.

-

Crystallization and Purification: Knowledge of its solubility in different solvents is essential for developing effective crystallization processes for purification.

-

Formulation Development: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is crucial for developing stable and bioavailable drug formulations.

-

High-Throughput Screening (HTS): In drug discovery, compounds are often dissolved in solvents like DMSO for HTS. Knowing the solubility limit is important to avoid precipitation and false-negative results.

Conclusion

References

Spectroscopic Data for 5-Chloro-2,3-pyridinediol: An In-depth Technical Guide

Introduction

5-Chloro-2,3-pyridinediol, also known as 5-chloro-2,3-dihydroxypyridine, is a halogenated pyridinediol derivative of significant interest in medicinal chemistry and materials science. Its structural features, including the pyridine ring, hydroxyl groups, and a chlorine substituent, give rise to a unique electronic and chemical profile, making it a valuable building block in the synthesis of novel compounds with potential biological activity.[1][2] The synthesis and characterization of its transition metal complexes, for instance, have been explored for their potential antineoplastic properties.[3]

A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical reactions and biological systems. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content is designed for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying principles of spectral interpretation and detailed experimental protocols.

Molecular Structure and Tautomerism

It is crucial to recognize that this compound can exist in tautomeric forms. The dihydroxypyridine form can tautomerize to the 3-hydroxy-2-pyridone form. Spectroscopic data, particularly from IR and NMR, can provide insights into the predominant tautomer in a given state (solid or in solution). In the solid state, it has been suggested that 5-chloro-2,3-dihydroxypyridine exists predominantly in the pyridone form.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Principles and Expected Spectrum: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atom and the electron-donating effects of the hydroxyl groups, as well as the overall aromatic ring current. The multiplicity of the signals (singlet, doublet, etc.) will be determined by the spin-spin coupling between adjacent protons. The protons on the hydroxyl groups and any N-H proton (in the pyridone tautomer) may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

Data Summary: ¹H NMR

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.0 - 7.5 | d | ~2-3 |

| H-6 | 7.5 - 8.0 | d | ~2-3 |

| OH/NH | Variable (broad) | s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The values presented are estimates based on related structures.

Interpretation: The two aromatic protons, H-4 and H-6, are expected to appear as doublets due to coupling with each other. The small coupling constant is characteristic of a meta-relationship on a pyridine ring. The downfield chemical shifts are consistent with protons attached to an electron-deficient aromatic ring. The broad signal for the OH/NH protons is due to chemical exchange and hydrogen bonding.

¹³C NMR Spectroscopy

Principles and Expected Spectrum: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

Data Summary: ¹³C NMR

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | 155 - 165 |

| C-3 | 140 - 150 |

| C-4 | 120 - 130 |

| C-5 | 115 - 125 |

| C-6 | 135 - 145 |

Note: These are predicted chemical shift ranges based on data for similar substituted pyridines. Experimental data may vary.

Interpretation: The carbons bearing the hydroxyl groups (C-2 and C-3) are expected to be the most downfield due to the deshielding effect of the oxygen atoms. The carbon attached to the chlorine atom (C-5) will also be influenced by the halogen's electronegativity. The remaining carbons of the pyridine ring will resonate in the typical aromatic region.

Experimental Protocol: NMR Spectroscopy

Diagram of the NMR Experimental Workflow

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a small vial. The choice of solvent is critical as it can influence the chemical shifts of labile protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for the desired experiment (¹H or ¹³C). This includes setting the spectral width, number of scans, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Reference the spectrum using the known chemical shift of the residual solvent peak.

-

For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Principles and Expected Spectrum: IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, key absorptions are expected for the O-H, N-H (if in the pyridone form), C=O (pyridone form), C=C, and C-N bonds of the pyridine ring, as well as the C-Cl bond.

Data Summary: IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~3240 | Strong, Broad | ν(N-H) stretching | [3] |

| 3000 - 3200 | Medium, Broad | ν(O-H) stretching | |

| ~1675 | Strong | ν(C=O) stretching (pyridone tautomer) | [3] |

| 1600 - 1450 | Medium-Strong | ν(C=C) and ν(C=N) ring stretching | |

| 1200 - 1000 | Medium | δ(C-H) in-plane bending | |

| 800 - 600 | Medium-Strong | ν(C-Cl) stretching | - |

Note: The IR spectrum of a solid sample can be influenced by intermolecular interactions, such as hydrogen bonding.

Interpretation: The presence of a strong, broad band around 3240 cm⁻¹ is indicative of N-H stretching, supporting the existence of the pyridone tautomer in the solid state.[3] A very strong absorption around 1675 cm⁻¹ is characteristic of a carbonyl (C=O) stretch, further confirming the pyridone structure.[3] The broadness of the O-H and N-H stretching bands is due to extensive hydrogen bonding. The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic pyridine ring vibrations.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Diagram of the IR (KBr Pellet) Experimental Workflow

Caption: Workflow for IR data acquisition using the KBr pellet method.

Detailed Steps:

-

Sample Preparation:

-

Ensure all equipment (agate mortar and pestle, pellet press) is clean and dry.

-

Place a small amount of spectroscopic grade potassium bromide (KBr) in an oven to ensure it is completely dry.

-

Grind approximately 1-2 mg of this compound with 100-200 mg of the dry KBr powder using the agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to the die of a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Acquire a background spectrum. This will account for any absorptions from atmospheric water and carbon dioxide.

-

Acquire the spectrum of the sample.

-

-

Data Processing and Analysis:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum.

-

Identify the positions (in cm⁻¹) and relative intensities of the absorption bands.

-

Assign the observed bands to the corresponding molecular vibrations and functional groups.

-

Mass Spectrometry (MS)

Principles and Expected Spectrum: Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature to look for is the isotopic pattern of chlorine. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This will result in two molecular ion peaks, M⁺ and (M+2)⁺, with a relative intensity ratio of approximately 3:1. The fragmentation pattern will provide further structural information.

Data Summary: Mass Spectrometry

| m/z | Relative Intensity | Assignment |

| 145 | ~100% | [M]⁺ (with ³⁵Cl) |

| 147 | ~33% | [M+2]⁺ (with ³⁷Cl) |

| Various | - | Fragment ions |

Note: The fragmentation pattern will depend on the ionization method used.

Interpretation: The presence of the M⁺ and M+2 peaks in a 3:1 intensity ratio is a definitive indicator of the presence of one chlorine atom in the molecule. Common fragmentation pathways for pyridines may involve the loss of small neutral molecules like CO, HCN, or cleavage of the substituent groups.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

Diagram of the Mass Spectrometry Experimental Workflow

Caption: Workflow for mass spectrometry data acquisition.

Detailed Steps:

-

Sample Introduction:

-

Introduce a small amount of the sample into the high vacuum system of the mass spectrometer. For a solid sample like this compound, a direct insertion probe can be used. Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as electron ionization (EI), removes an electron from the molecule to form a radical cation, the molecular ion (M⁺). Excess energy from the ionization process can cause the molecular ion to fragment into smaller ions.

-

-

Mass Analysis:

-

The positively charged ions are accelerated by an electric field and directed into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio. Common types of mass analyzers include quadrupoles, time-of-flight (TOF) analyzers, and magnetic sectors.

-

-

Detection and Spectrum Generation:

-

The separated ions strike a detector, which generates an electrical signal proportional to the number of ions.

-

This signal is processed by a computer to generate a mass spectrum, which is a plot of the relative abundance of ions as a function of their m/z ratio.

-

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the structural characteristics of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous identification and characterization of this important molecule. The provided experimental protocols offer a practical framework for researchers to obtain high-quality spectroscopic data in their own laboratories. A comprehensive analysis of these spectra, as outlined in this guide, is essential for advancing research and development in fields where this compound and its derivatives play a crucial role.

References

5-Chloro-2,3-pyridinediol: A Comprehensive Technical Guide on its Discovery and Synthesis

Introduction: Unveiling a Key Pharmaceutical Intermediate

5-Chloro-2,3-pyridinediol, a heterocyclic organic compound, holds significant importance as a crucial intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a pyridine ring substituted with a chlorine atom and two hydroxyl groups, imparts unique reactivity that is leveraged in the construction of more complex bioactive molecules. This guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of this compound, offering a technical narrative for researchers, scientists, and professionals in drug development. We will delve into the initial, albeit contested, synthetic approaches and detail the more robust and reproducible methodologies that have since been established.

Physicochemical Properties and Structure

A foundational understanding of a molecule begins with its physical and chemical characteristics. This compound exists in tautomeric forms, predominantly as 5-chloro-3-hydroxy-1H-pyridin-2-one. This equilibrium is a critical consideration in its reactivity and characterization.[1]

| Property | Value | Source |

| CAS Number | 53233-89-9 | [2][3] |

| Molecular Formula | C₅H₄ClNO₂ | [2][4] |

| Molecular Weight | 145.54 g/mol | [4] |

| Melting Point | 295 °C (decomposes) | [4][5] |

| Appearance | Off-white to light yellow crystalline powder | [6] |

| Solubility | Soluble in water | [4] |

A Contested Discovery: The Early Synthetic Route

The history of this compound's synthesis is marked by a notable evolution in chemical strategy. An early disclosure of a process for preparing this compound is found in a 1969 patent assigned to J.R. Geigy A.G. (US Patent 3,471,506). This method proposed a synthesis starting from furfural. The patented process involved the chlorination of furfural, followed by a reaction with thionamic acid and subsequent hydrolysis to yield the target compound.

However, the transformation of the five-membered furan ring into the six-membered pyridine ring under the described conditions has been a subject of scientific scrutiny. Later investigations, detailed in Chinese patent CN101830845A, reported an inability to reproduce this synthesis and failed to detect the formation of this compound.[7] This critical re-evaluation highlights the importance of reproducibility in synthetic chemistry and sets the stage for the development of a more reliable synthetic pathway.

A Definitive Synthesis: A Modern, Multi-Step Approach

A robust and verifiable synthesis of this compound was later detailed in Chinese patent CN101830845A.[7] This method, which has become a foundational protocol, commences with the readily available starting material, 2-amino-5-chloropyridine.[6] The synthesis proceeds through a logical sequence of four key transformations: diazotization, nitration, reduction, and a final diazotization followed by hydrolysis.

This multi-step synthesis is a prime example of strategic functional group manipulation on an aromatic scaffold. Each step is chosen to progressively build the desired functionality of the target molecule, with careful consideration of reaction conditions to ensure high yield and purity.

Visualizing the Synthetic Pathway

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocols

The following protocols are based on the methodology described in Chinese patent CN101830845A, providing a self-validating system for the synthesis of this compound.[7]

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine (Diazotization)

Causality: The initial step involves the conversion of the amino group of 2-amino-5-chloropyridine into a hydroxyl group. This is achieved through a diazotization reaction, where the amino group is transformed into a diazonium salt, which is subsequently hydrolyzed to the corresponding hydroxyl compound. The choice of acidic conditions and controlled temperature is crucial to prevent unwanted side reactions.

Protocol:

-

To a suitable reaction vessel, add 2-amino-5-chloropyridine.

-

Slowly add an aqueous solution of a strong acid (e.g., sulfuric acid) while maintaining a low temperature with an ice bath.

-

Add a solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains between -5 to 0 °C.

-

After the addition is complete, allow the reaction to stir at this temperature for a specified period.

-

Slowly warm the reaction mixture to 30-50 °C and maintain for 2 hours to ensure complete hydrolysis of the diazonium salt.

-

Cool the reaction mixture and neutralize with a base to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2-hydroxy-5-chloropyridine.

Step 2: Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine (Nitration)

Causality: With the hydroxyl group in place, the next step is the introduction of a nitro group at the 3-position of the pyridine ring. The hydroxyl group is an activating group, directing the electrophilic nitration to the ortho and para positions. In this case, the 3-position is targeted. A mixture of nitric acid and sulfuric acid is the classic nitrating agent.

Protocol:

-

Add 2-hydroxy-5-chloropyridine to concentrated sulfuric acid at a low temperature.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature between 0 to 5 °C.

-

After the addition, allow the reaction to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with water until the washings are neutral, and dry to yield 2-hydroxy-3-nitro-5-chloropyridine.

Step 3: Synthesis of 2-Hydroxy-3-amino-5-chloropyridine (Reduction)

Causality: The nitro group introduced in the previous step is now reduced to an amino group. This transformation is a critical step, as this new amino group will be the site of the final diazotization. Common reducing agents for this purpose include metals in acidic media (e.g., iron powder in acetic acid or hydrochloric acid) or catalytic hydrogenation.[7]

Protocol (using iron powder):

-

Suspend 2-hydroxy-3-nitro-5-chloropyridine in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of acid (e.g., hydrochloric acid).

-

Heat the mixture to reflux for 3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and adjust the pH to precipitate the product.

-

Filter, wash with water, and dry to obtain 2-hydroxy-3-amino-5-chloropyridine.

Step 4: Synthesis of this compound (Final Diazotization and Hydrolysis)

Causality: The final step mirrors the first, with the newly formed amino group at the 3-position being converted to a hydroxyl group via diazotization and subsequent hydrolysis. This completes the synthesis of the target molecule.

Protocol:

-

Dissolve 2-hydroxy-3-amino-5-chloropyridine in an aqueous solution of a strong acid at low temperature (-10 to -5 °C).

-

Add a solution of sodium nitrite dropwise, maintaining the low temperature.

-

After the addition, slowly warm the reaction mixture to 50-60 °C and stir for 2 hours to facilitate hydrolysis.

-

Cool the reaction mixture and adjust the pH to 6-7 to precipitate the final product.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

Workflow Visualization

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. 2,3-Pyridinediol, 5-chloro- | C5H4ClNO2 | CID 97629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. CAS NO. 53233-89-9 | 5-CHLORO-2 3-PYRIDINEDIOL 95 | C5H4ClNO2 [localpharmaguide.com]

- 6. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 7. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

The Pharmacological Potential of Substituted Pyridinols: A Technical Guide for Drug Discovery